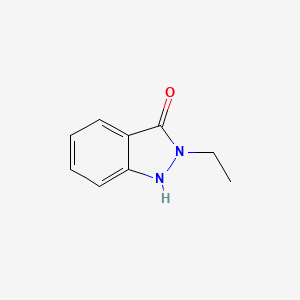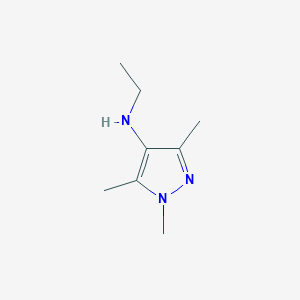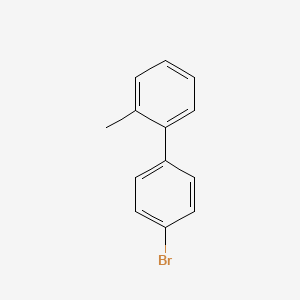
4'-Bromo-2-methyl-1,1'-biphenyl
Vue d'ensemble
Description
4’-Bromo-2-methyl-1,1’-biphenyl is an organic compound with the molecular formula C13H10Br It is a derivative of biphenyl, where a bromine atom is substituted at the 4’ position and a methyl group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4’-Bromo-2-methyl-1,1’-biphenyl can be synthesized through several methods. One common approach is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2-methyl-1,1’-biphenyl-4-boronic acid with a brominating agent in the presence of a palladium catalyst . The reaction typically occurs under mild conditions and is known for its high yield and selectivity.
Industrial Production Methods
In industrial settings, the production of 4’-Bromo-2-methyl-1,1’-biphenyl often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4’-Bromo-2-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form different biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed
Substitution: Products include various substituted biphenyls depending on the nucleophile used.
Oxidation: Products include 4’-bromo-2-methylbenzoic acid or 4’-bromo-2-methylbenzaldehyde.
Reduction: Products include 2-methyl-1
Propriétés
Numéro CAS |
106475-19-8 |
|---|---|
Formule moléculaire |
C13H11Br |
Poids moléculaire |
247.13 g/mol |
Nom IUPAC |
1-bromo-4-(2-methylphenyl)benzene |
InChI |
InChI=1S/C13H11Br/c1-10-4-2-3-5-13(10)11-6-8-12(14)9-7-11/h2-9H,1H3 |
Clé InChI |
WXRCHIFZEUELKP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

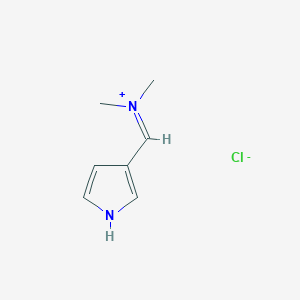
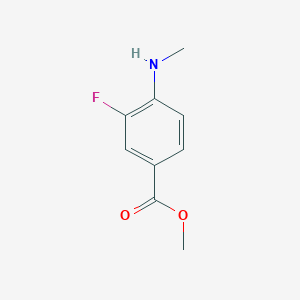

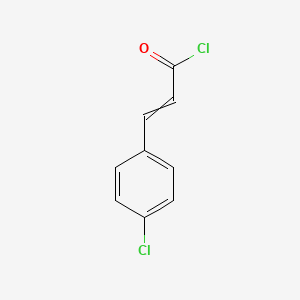
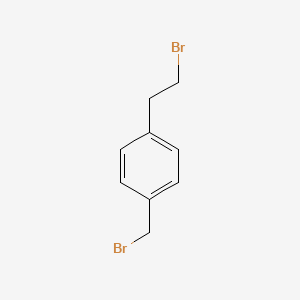
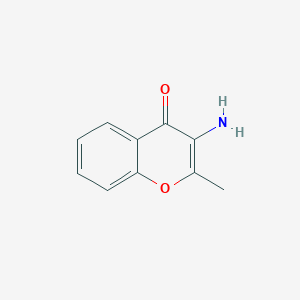
![7-Chloro-4-iodo-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8772806.png)
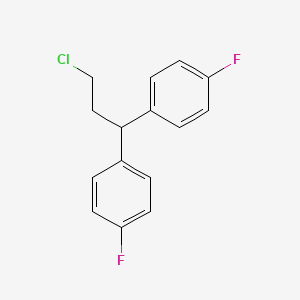
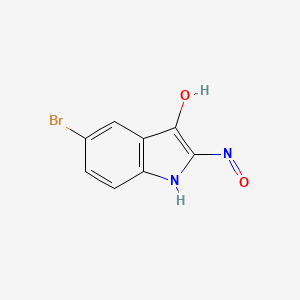
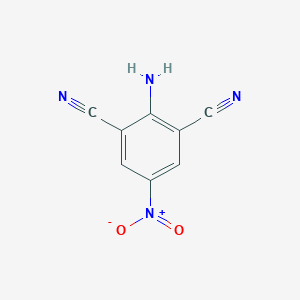
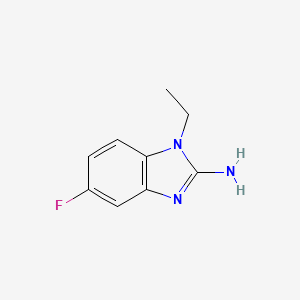
![Benzoic acid, 4-[methyl(trifluoroacetyl)amino]-](/img/structure/B8772841.png)
